![molecular formula C25H23N3O B385455 4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one CAS No. 637754-66-6](/img/structure/B385455.png)

4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

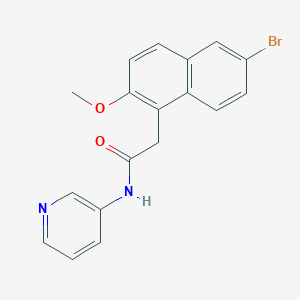

The compound “4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one” is an organic compound that contains a benzene ring fused to a benzimidazole ring . The benzimidazole ring is a five-membered ring containing a nitrogen atom, 4 carbon atoms, and two double bonds .

Synthesis Analysis

The synthesis of similar compounds involves a multi-step process. For example, the synthesis of meso-3,4-hexanediol from 3-hexyne can occur by more than one multi-step pathway . One approach would be to reduce the alkyne to cis or trans-3-hexene before undertaking glycol formation .

Molecular Structure Analysis

The molecular structure of similar compounds shows that the benzimidazol-2 (3)-one residue is nearly perpendicular to the benzyl ring, forming a dihedral angle of 77.41 (6)° . In the crystal, inversion dimers are formed by pairs of N-H⋯O hydrogen bonds .

Chemical Reactions Analysis

The oxidation process of similar compounds showed an irreversible behavior . The highest peak current was obtained in 0.5 M H2SO4 containing 10% methanol and used as the supporting electrolyte .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include color, density, hardness, and melting and boiling points . A chemical property describes the ability of a substance to undergo a specific chemical change .

Safety and Hazards

Orientations Futures

The development of anticancer drug resistance has significantly restricted the clinical efficacy of the most commonly prescribed anticancer drug . Consequently, there is an urgent need for the implementation of efficient prevention and treatment strategies to curb cancer deaths . Investigating small molecule antitumor agents, which could decrease drug resistance and reduce unpleasant side effects is more desirable .

Mécanisme D'action

Target of Action

Benzimidazole derivatives have been known to interact with a variety of biological targets . More research is needed to identify the specific targets of this compound.

Mode of Action

Benzimidazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes

Biochemical Pathways

Benzimidazole derivatives have been known to affect a variety of biochemical pathways

Result of Action

Benzimidazole derivatives have been known to have a variety of effects at the molecular and cellular level

Propriétés

IUPAC Name |

4-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]-1-phenylpyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O/c1-18-9-5-6-10-19(18)16-28-23-14-8-7-13-22(23)26-25(28)20-15-24(29)27(17-20)21-11-3-2-4-12-21/h2-14,20H,15-17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPSXVQGIDKCCSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4-Bis[(6-chloropyridin-3-yl)sulfonyl]piperazine](/img/structure/B385376.png)

![6-chloro-N-(5-{[(6-chloro-3-pyridinyl)sulfonyl]amino}pentyl)-3-pyridinesulfonamide](/img/structure/B385379.png)

![1-[(5-Bromo-6-chloro-3-pyridinyl)sulfonyl]indoline](/img/structure/B385384.png)

![1-[(5-Bromo-6-chloro-3-pyridinyl)sulfonyl]-2-methylindoline](/img/structure/B385388.png)

![2-{4-[(5-Bromo-6-chloro-3-pyridinyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B385395.png)